molecular formula C11H12N2O3 B14457550 5-Methoxy-3-(2-nitroethyl)-1H-indole CAS No. 68935-49-9

5-Methoxy-3-(2-nitroethyl)-1H-indole

Cat. No.: B14457550
CAS No.: 68935-49-9
M. Wt: 220.22 g/mol
InChI Key: IBWJUIWLZZLXAK-UHFFFAOYSA-N
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Description

5-Methoxy-3-(2-nitroethyl)-1H-indole is a nitroethyl-substituted indole derivative characterized by a methoxy group at position 5 and a 2-nitroethyl moiety at position 3 of the indole scaffold. This compound is synthesized via condensation reactions involving substituted indoles and nitroethylating agents, as demonstrated in the preparation of dimeric derivatives (e.g., compound 8 in ) .

Properties

CAS No.

68935-49-9

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-methoxy-3-(2-nitroethyl)-1H-indole

InChI

InChI=1S/C11H12N2O3/c1-16-9-2-3-11-10(6-9)8(7-12-11)4-5-13(14)15/h2-3,6-7,12H,4-5H2,1H3

InChI Key

IBWJUIWLZZLXAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(2-nitroethyl)-1H-indole typically involves the nitration of 5-methoxyindole followed by the introduction of the nitroethyl group. One common method involves the reaction of 5-methoxyindole with nitroethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(2-nitroethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common nucleophiles for substitution reactions include halides and amines.

Major Products Formed

    Oxidation: The major product is 5-methoxy-3-(2-aminoethyl)-1H-indole.

    Reduction: The major product is 5-methoxy-3-(2-aminoethyl)-1H-indole.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

5-Methoxy-3-(2-nitroethyl)-1H-indole has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(2-nitroethyl)-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methoxy group can also influence the compound’s binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 5-Methoxy-3-(2-nitroethyl)-1H-indole with key structural analogues:

Compound Name Substituents/Modifications Melting Point (°C) Key Spectral Data (IR/NMR) Pharmacological Activity Reference ID
This compound 5-OCH₃, 3-(CH₂NO₂) Not reported Nitro group: ~1520 cm⁻¹ (IR) Not explicitly reported
9c : 5-Methoxy-3-[6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole 3-imidazo[2,1-b]thiadiazole with 4-NO₂C₆H₄ 291–292 NH: 3609 cm⁻¹ (IR); δ 8.6–7.1 (¹H NMR) Anticancer (IC₅₀: 5.18–5.5 μM)
RU24969 : 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole 3-tetrahydropyridinyl Not reported δ 6.7–7.1 (¹H NMR) 5-HT₁A/₁B agonist (Ki: 0.38 nM)
Compound 9 (): 5-Methoxy-3-(2,2,2-trifluoro-1-phenyl-1-(indol-3-yl)ethyl)-1H-indole 3-(CF₃-substituted ethyl) Not reported ¹⁹F NMR: δ -75.08; m/z 293 [M+H]⁺ Not reported
Compound 5b–c (): Substituted 3-(2-nitroethyl)-1H-indoles Varied substituents (e.g., alkyl, aryl) Gray solid (5b–c) Nitro group: ~1520 cm⁻¹ (IR) Not explicitly reported

Pharmacological and Functional Differences

  • Anticancer Activity : Compound 9c (imidazo-thiadiazole derivative) shows potent activity against pancreatic cancer cell lines (IC₅₀ ~5 μM), attributed to tubulin polymerization inhibition . In contrast, this compound lacks direct activity data but shares structural motifs with bioactive nitroalkyl indoles .
  • Receptor Modulation : RU24969 acts as a 5-HT₁A/₁B receptor agonist, enhancing serotonin release in hippocampal slices at μM concentrations . The nitroethyl group in this compound may reduce receptor affinity compared to RU24969’s tetrahydropyridinyl moiety due to differences in electronic and steric effects.
  • Fluorinated Analogues : Trifluoroethyl-substituted indoles (e.g., compound 9 in ) exhibit distinct electronic properties (¹⁹F NMR shifts at δ -75.08) and improved metabolic stability compared to nitroethyl derivatives .

Physicochemical and Spectroscopic Contrasts

  • Melting Points : Nitroethyl derivatives (e.g., 5b–c) are typically solids with moderate melting points (~260–290°C for imidazo-thiadiazole derivatives) , whereas RU24969 and fluorinated analogues are often reported as oils or amorphous solids .
  • NMR Signatures: The nitroethyl group in this compound produces distinct aliphatic proton signals (δ ~4.5–5.0 for CH₂NO₂), while tetrahydropyridinyl groups in RU24969 show aromatic proton shifts at δ 6.7–7.1 .

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